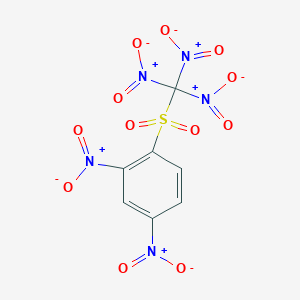
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl and phenoxy groups attached to a trisiloxane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of phenoxyphenylsilane derivatives with hexaphenylcyclotrisiloxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the trisiloxane structure.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
化学反応の分析
Types of Reactions
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the phenoxy groups, potentially leading to the formation of phenylsilane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce phenylsilane derivatives.
科学的研究の応用
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Chemistry: The compound serves as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its robust chemical properties.
作用機序
The mechanism by which 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its phenyl and phenoxy groups. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved are specific to the application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,3,5-Tris(3-phenoxyphenyl)trisiloxane
- Hexaphenylcyclotrisiloxane
- Phenoxyphenylsilane derivatives
Uniqueness
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its specific arrangement of phenyl and phenoxy groups on a trisiloxane backbone. This structure imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to oxidation, which are not as pronounced in similar compounds.
特性
CAS番号 |
59024-70-3 |
|---|---|
分子式 |
C60H48O4Si3 |
分子量 |
917.3 g/mol |
IUPAC名 |
bis[[(3-phenoxyphenyl)-diphenylsilyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C60H48O4Si3/c1-9-27-49(28-10-1)61-51-31-25-45-59(47-51)65(53-33-13-3-14-34-53,54-35-15-4-16-36-54)63-67(57-41-21-7-22-42-57,58-43-23-8-24-44-58)64-66(55-37-17-5-18-38-55,56-39-19-6-20-40-56)60-46-26-32-52(48-60)62-50-29-11-2-12-30-50/h1-48H |
InChIキー |
MRBPVLBPXUUZMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC(=C9)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)






![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
